(S)-Cbz-2-amino-4-bromobutanoic acid (Cbz-Abu(Br)-OH)
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Overview
Description
(S)-Cbz-2-amino-4-bromobutanoic acid, also known as Cbz-Abu(Br)-OH, is a compound of significant interest in organic chemistry and medicinal chemistry. It is a derivative of butanoic acid, featuring a bromine atom and a carbobenzyloxy (Cbz) protecting group. This compound is often used in peptide synthesis and as an intermediate in the preparation of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cbz-2-amino-4-bromobutanoic acid typically involves the bromination of (S)-Cbz-2-amino-4-butanoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include N-bromosuccinimide (NBS) and a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of (S)-Cbz-2-amino-4-bromobutanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Cbz-2-amino-4-bromobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding (S)-Cbz-2-amino-4-butanoic acid.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while reduction reactions produce the corresponding butanoic acid derivative.
Scientific Research Applications
(S)-Cbz-2-amino-4-bromobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Cbz-2-amino-4-bromobutanoic acid involves its interaction with specific molecular targets. The bromine atom and the carbobenzyloxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles. Additionally, the carbobenzyloxy group provides protection to the amino group, allowing selective reactions to occur at other sites.
Comparison with Similar Compounds
(S)-Cbz-2-amino-4-bromobutanoic acid can be compared with other similar compounds, such as:
(S)-Cbz-2-amino-4-chlorobutanoic acid: This compound features a chlorine atom instead of bromine, resulting in different reactivity and properties.
(S)-Cbz-2-amino-4-iodobutanoic acid: The presence of an iodine atom imparts unique characteristics to the compound, including higher reactivity in substitution reactions.
(S)-Cbz-2-amino-4-fluorobutanoic acid: The fluorine atom provides distinct electronic effects, influencing the compound’s behavior in chemical reactions.
The uniqueness of (S)-Cbz-2-amino-4-bromobutanoic acid lies in its specific reactivity and the balance between stability and reactivity provided by the bromine atom and the carbobenzyloxy group.
Properties
IUPAC Name |
(2S)-4-bromo-2-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVCTQWGTVFUIE-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCBr)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCBr)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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